2H,3H-furo[3,2-b]pyridine-5-carbaldehyde 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18075938
InChI: InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

CAS No.:

Cat. No.: VC18075938

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde -

Specification

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 2,3-dihydrofuro[3,2-b]pyridine-5-carbaldehyde
Standard InChI InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2
Standard InChI Key WIYKHZRYISKDML-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1N=C(C=C2)C=O

Introduction

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by its unique fused ring structure, which combines both furan and pyridine moieties. This compound is significant in various chemical and pharmaceutical applications due to its potential biological activities and structural properties. The molecular formula for this compound is not explicitly provided in the available sources, but it has a molecular weight of approximately 146.15 to 149.15 g/mol, depending on the source .

Synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can be achieved through several methodologies. One common synthesis route involves treating 2-formylpyridine with a furan derivative in the presence of a Lewis acid catalyst. The reaction conditions typically require controlled temperatures and can yield the desired product in moderate to high yields depending on the specific reactants used and their concentrations.

Biological Activities and Applications

Experimental studies have shown that certain derivatives of furo-pyridine compounds exhibit significant activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in Alzheimer's disease research. The compound finds applications in various fields due to its favorable absorption characteristics for biological applications.

Structural Similarities and Variations

Several compounds share structural similarities with 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde. These include:

Compound NameStructure TypeUnique Features
Furo[2,3-c]pyridine-2-carbaldehydeFused furan-pyridineDifferent position of the aldehyde group
2-(Trifluoromethyl)furo[3,2-b]pyridineTrifluoromethyl substitutedEnhanced lipophilicity and potential bioactivity
Furo[3,2-c]pyridin-5-oneKetone functional groupExhibits different reactivity patterns

These compounds highlight the unique aspects of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde while also demonstrating how slight structural variations can lead to different chemical properties and biological activities.

Research Findings and Future Directions

Preliminary studies suggest that modifications to 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can enhance binding affinity to specific biological targets. Interaction studies involving this compound typically focus on its reactivity with biological macromolecules like proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

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